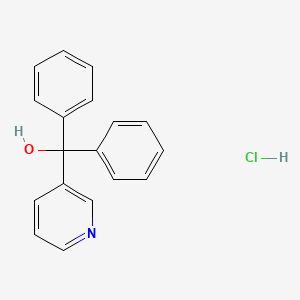

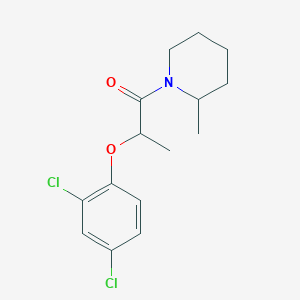

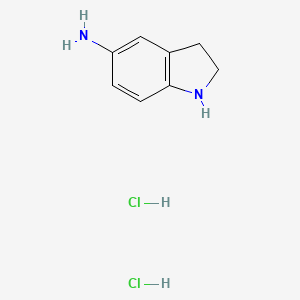

![molecular formula C7H7N3 B1614274 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 768-19-4](/img/structure/B1614274.png)

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine

描述

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. Structurally, it belongs to the class of 1,2,4-triazoles , which are five-membered rings containing three nitrogen atoms. These triazoles exhibit remarkable pharmacological applications due to their versatile interaction with biological systems. The core structure of 1,2,4-triazoles allows for a wide range of substituents, making them valuable building blocks for novel bioactive molecules. These compounds find applications in various scientific disciplines, including medicine, organocatalysis, agrochemicals, and materials science .

Molecular Structure Analysis

The molecular structure of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine consists of a fused triazole and pyridine ring system. The methyl group at the 2-position introduces steric effects and influences its reactivity. Analyzing the bond angles, hybridization states, and resonance patterns within the molecule would provide deeper insights into its stability and behavior .

Chemical Reactions Analysis

Understanding the chemical reactivity of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is crucial. Investigating its reactions with electrophiles, nucleophiles, and other functional groups would reveal its versatility. Specific reactions may include substitution, cyclization, and functional group transformations. Literature reviews and experimental studies would provide a comprehensive overview of its reactivity profile .

Physical And Chemical Properties Analysis

Analyzing the physical properties (such as melting point, solubility, and stability) and chemical properties (such as acidity, basicity, and redox behavior) of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is crucial. These properties influence its behavior in various contexts, including drug formulation, chemical synthesis, and material science .

作用机制

To explore the mechanism of action, we need to investigate its interactions with biological targets. Does it act as an enzyme inhibitor, receptor modulator, or other bioactive agent? Detailed studies on its binding modes, affinity, and cellular effects are essential. Literature on its pharmacological properties and potential therapeutic targets would shed light on its mechanism of action .

安全和危害

Assessing the safety profile of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is essential. Literature should be reviewed for information on toxicity, adverse effects, and potential hazards. Researchers must consider hepatotoxicity, hormonal effects, and other safety concerns. Future studies should aim to optimize efficacy while minimizing side effects .

未来方向

The future scope for 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine lies in exploring its therapeutic applications. Researchers should continue investigating its biological activities, potential drug targets, and novel derivatives. Additionally, efforts to enhance its selectivity, bioavailability, and safety profile are critical. Collaborations across scientific disciplines will contribute to unlocking its full potential .

属性

IUPAC Name |

2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-8-7-4-2-3-5-10(7)9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAOUIZDHXCDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342670 | |

| Record name | 2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

768-19-4 | |

| Record name | 2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

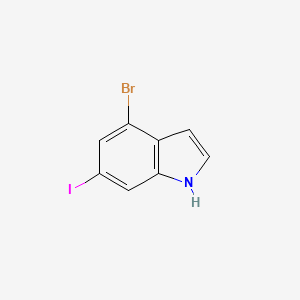

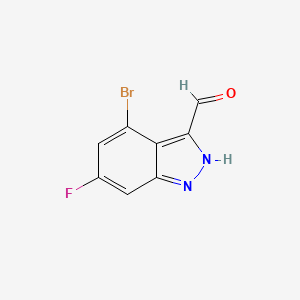

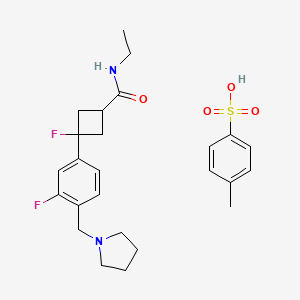

![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)

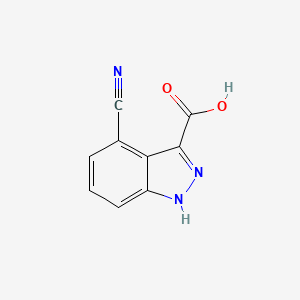

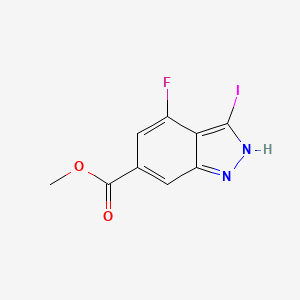

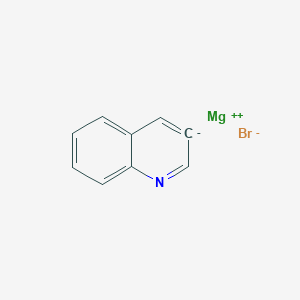

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)

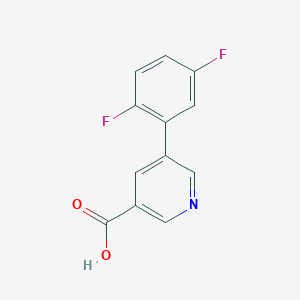

![{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1614213.png)